An In-depth Technical Guide to 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
An In-depth Technical Guide to 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one
Introduction
The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides an excellent template for developing targeted therapeutic agents. The strategic functionalization of this core is paramount to modulating its pharmacological profile. This guide focuses on a particularly compelling derivative: 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one .
The introduction of a trifluoromethyl (-CF₃) group at the C4-position is of significant interest in medicinal chemistry. The -CF₃ group is a powerful bioisostere for a methyl group but possesses unique electronic properties; its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, binding affinity, and cell membrane permeability of a parent molecule. Concurrently, the amino (-NH₂) group at the C7-position serves as a versatile synthetic handle for further derivatization and as a key hydrogen bonding moiety, enabling crucial interactions with biological targets.[2] This combination of functional groups on the quinolinone scaffold makes 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one a valuable building block in drug discovery, particularly in the pursuit of novel anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]
This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, designed for researchers and professionals in the field of drug development.
Physicochemical and Structural Properties
7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic organic compound that exists as a solid at room temperature.[5][6] Its core structure consists of a benzene ring fused to a pyridinone ring.
Caption: Chemical Structure of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one.
Quantitative Data Summary
The key identifiers and molecular properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 58721-76-9 | [2][5][7][8] |
| Molecular Formula | C₁₀H₇F₃N₂O | [2][5][7][8] |
| Molecular Weight | 228.17 g/mol | [2][7] |
| MDL Number | MFCD06654717 | [2][7] |
| Purity | Typically ≥97% | [7] |
| Physical State | Solid | [5] |
| Solubility | Likely soluble in hot DMSO and DMF; poor solubility in other common solvents. | [6] |
| Storage | Room temperature, in a dark place, sealed from moisture. | [5] |
Spectroscopic Characterization
While specific spectral data for this exact compound is not widely published, its characteristic features can be reliably predicted based on its functional groups and analysis of closely related analogs.[9][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show:
-
A broad singlet in the downfield region (δ > 10 ppm) corresponding to the N-H proton of the lactam.
-
A series of signals in the aromatic region (δ 6.5-8.0 ppm) for the protons on the bicyclic ring system. The protons on the benzene ring will exhibit splitting patterns influenced by the amino group.
-
A singlet around δ 6.0-6.5 ppm for the vinyl proton at the C3 position.
-
A broad singlet corresponding to the two protons of the C7-amino group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbonyl carbon (C2) of the lactam is expected in the downfield region (δ > 160 ppm).
-
A quartet for the C4-CF₃ carbon due to coupling with the three fluorine atoms. The carbon of the CF₃ group itself will also appear as a quartet.
-
Multiple signals in the aromatic region (δ 100-150 ppm) for the remaining carbons of the quinolinone core.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching: Asymmetric and symmetric stretching vibrations for the primary amine (-NH₂) are expected in the 3300-3500 cm⁻¹ region. A broader absorption for the lactam N-H is also anticipated.[9]
-
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group of the lactam.
-
C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-CF₃ group.[9]
-
Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (228.17). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₀H₇F₃N₂O.
Synthesis and Reactivity
Synthetic Pathway
The synthesis of 7-amino-4-(trifluoromethyl)quinolin-2(1H)-one can be achieved via a condensation and cyclization reaction, a common strategy for forming the quinolinone core. A plausible and field-proven approach involves the reaction of m-phenylenediamine with an ethyl 4,4,4-trifluoroacetoacetate derivative.
Caption: General workflow for the synthesis of the target quinolinone.
Detailed Experimental Protocol
This protocol is adapted from a published procedure for a structurally similar compound, where reaction temperature is a critical parameter to achieve the desired aromatic product over a dihydro-intermediate.[11]
Objective: To synthesize 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one.
Materials:
-
m-Phenylenediamine (1 equivalent)
-
Ethyl 4,4,4-trifluoroacetoacetate (1 equivalent)
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Methanol (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a minimal amount of a high-boiling point solvent.
-
Thermal Cyclization: Heat the reaction mixture to a high temperature (typically >200 °C) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: High temperature is crucial to drive the intramolecular cyclization and subsequent dehydration to form the aromatic quinolinone ring system. Lower temperatures may favor the formation of a stable dihydro-intermediate.[11]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Suspend the cooled reaction mixture in methanol and stir vigorously. Collect the solid product by vacuum filtration, washing thoroughly with cold methanol to remove residual solvent and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one as a solid.
Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point analysis.
Chemical Reactivity
The reactivity of the molecule is dictated by its primary functional groups:
-
C7-Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, diazotization, and condensation to form Schiff bases. This position is the primary site for derivatization to build larger, more complex molecules.[12]
-
Lactam (Amide) System: The N-H of the lactam can be deprotonated with a strong base and subsequently alkylated. The carbonyl group is generally less reactive than a ketone but can participate in certain reactions under harsh conditions.
-
Aromatic Ring: The electron-donating amino group activates the benzene portion of the ring system towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C6 and C8).
Applications in Research and Drug Discovery
The unique structural and electronic features of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one make it a highly attractive starting point for the development of novel therapeutic agents.
Caption: Relationship between structure and potential therapeutic applications.
-
Oncology: The quinoline and quinolinone cores are present in several anticancer drugs. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of kinase inhibitors or other targeted agents. This scaffold could be elaborated to target specific enzymes or receptors implicated in cancer progression.
-
Inflammatory Diseases: Derivatives of 7-trifluoromethylquinoline have been synthesized and evaluated as potential analgesic and anti-inflammatory agents, suggesting that this core can be optimized for this therapeutic area.[3]
-
Infectious Diseases: The 4-aminoquinoline scaffold is famously the basis for the antimalarial drug chloroquine.[13] Derivatives of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one could be explored for activity against various pathogens, including bacteria, fungi, and parasites.[6]
-
Neuroscience: Recent research has identified 4-aminoquinoline derivatives as agonists for the nuclear receptor NR4A2 (Nurr1), a promising drug target for neuroprotective therapies in Parkinson's disease.[13] This highlights a potential, high-impact application for novel derivatives based on this scaffold.
Conclusion
7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a strategically designed chemical building block with significant potential for drug discovery and development. Its combination of a biologically relevant quinolinone core, a metabolically robust trifluoromethyl group, and a synthetically versatile amino group provides a rich platform for chemical exploration. The synthetic accessibility and predictable reactivity of this compound make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics for a range of diseases, from cancer to neurodegeneration. Further investigation into its derivatization and biological evaluation is highly warranted.
References
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Amerigo Scientific. (n.d.). 4-Amino-7-(trifluoromethyl)quinoline. Retrieved from Amerigo Scientific. Available at: [Link]
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DergiPark. (2019). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Maccioni, E., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. Available at: [Link]
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ACS Omega. (2023). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). Spectral and quantum-mechanical characterizations of 7-amino-4-trifluoromethyl coumarin. Retrieved from ResearchGate. Available at: [Link]
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